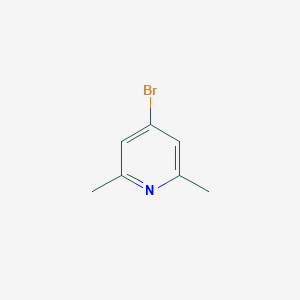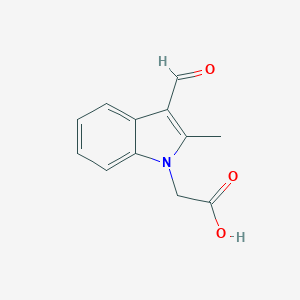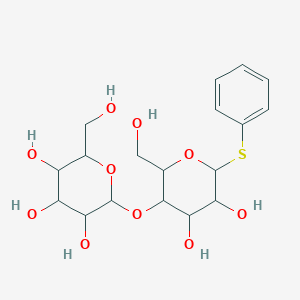![molecular formula C9H5BrOS B109403 5-Bromobenzo[b]thiophene-3-carbaldehyde CAS No. 16296-72-3](/img/structure/B109403.png)
5-Bromobenzo[b]thiophene-3-carbaldehyde
Overview
Description
5-Bromobenzo[b]thiophene-3-carbaldehyde is a chemical compound with the molecular formula C9H5BrOS and a molecular weight of 242.12 . It is used as a basic skeleton in the synthesis of medicine, pesticides, and functional materials .
Synthesis Analysis
The synthesis of 5-Bromobenzo[b]thiophene-3-carbaldehyde involves several methods. One of the methods includes the reaction of chlorobenzene and 1-bromo-4-[(2,2-dimethoxyethyl)thio]benzene . Another method involves the reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst .Molecular Structure Analysis
The InChI code for 5-Bromobenzo[b]thiophene-3-carbaldehyde is 1S/C9H6BrOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5,12H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
The compound undergoes Suzuki-Miyaura reaction with phenylboronic acid (PBA) or 3-thienylboronic acid in the presence of a novel heterogeneous Pd catalyst . This reaction is a type of cross-coupling reaction, which is widely used in organic synthesis.Physical And Chemical Properties Analysis
The compound has a molecular weight of 242.12 . The storage temperature is between 28°C .Scientific Research Applications
Synthesis of Heteroaryl Chalcones
5-Bromobenzo[b]thiophene-3-carbaldehyde is used in the synthesis of heteroaryl chalcones . These chalcones have long conjugated π systems, which lead to high mobility of the electron density . They contain the reactive ketoethylenic group (–CO–CH=CH–), which increases the scope for synthesis of various heterocyclic compounds .
Spectroscopic Studies
The compound is used in spectroscopic studies. The single crystal structure and complete spectral characterization of two heteroaryl chalcones, namely (i) (E)-3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one (C17H12O2S) and (ii) (E)-1-(2-aminophenyl)-3-(benzo[b]thio phen-3-yl)prop-2-en-1-one (C17H13NOS), were studied .
Thermogravimetric Analysis
The compound is subjected to thermogravimetric analysis (TGA) to investigate its thermal stability under a nitrogen atmosphere and to identify the changes in weight percent with respect to temperature change in a range of 50 to 850 °C .
Synthesis of Biologically Active Compounds
Thiophene-based analogs, including 5-Bromobenzo[b]thiophene-3-carbaldehyde, have been used by scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives, including 5-Bromobenzo[b]thiophene-3-carbaldehyde, are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .
6. Fabrication of Organic Light-Emitting Diodes (OLEDs) Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) .
7. Synthesis of (benzo [ b ]thiophen-3-yl)trimethylstannane 3-Bromothianaphthene, a compound similar to 5-Bromobenzo[b]thiophene-3-carbaldehyde, may be used in the synthesis of (benzo [ b ]thiophen-3-yl)trimethylstannane .
Synthesis of 3-piperidinothianaphthene
The substitution reaction of 3-bromothianaphthene with piperidine to form 3-piperidinothianaphthene as the major product has been reported .
Future Directions
Mechanism of Action
Mode of Action
It’s known that the compound can undergo suzuki-miyaura reaction with phenylboronic acid or 3-thienylboronic acid .
Pharmacokinetics
It’s suggested that the compound has high gastrointestinal absorption and is bbb permeant .
Action Environment
It’s recommended that the compound be stored in an inert atmosphere at 2-8°c .
properties
IUPAC Name |
5-bromo-1-benzothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrOS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLMHAYNFMAEHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428726 | |
| Record name | 5-Bromobenzo[b]thiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromobenzo[b]thiophene-3-carbaldehyde | |
CAS RN |
16296-72-3 | |
| Record name | 5-Bromobenzo[b]thiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














